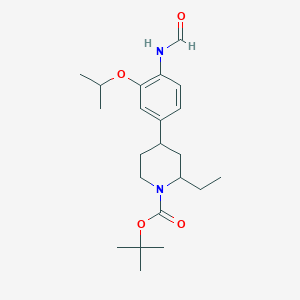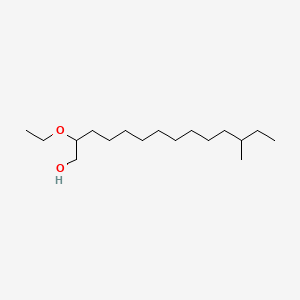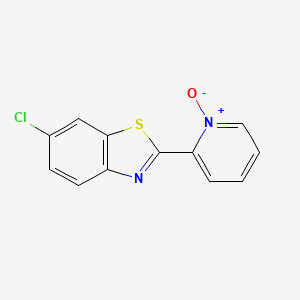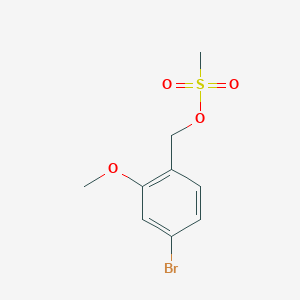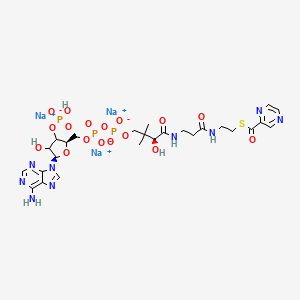![molecular formula C11H16BrN3O2S B13852116 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide CAS No. 1086064-95-0](/img/structure/B13852116.png)
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyridinesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide typically involves the following steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the ethyl chain.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide: Another compound with a bromine atom and pyrrolidine ring but different functional groups.
Uniqueness
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
1086064-95-0 |
|---|---|
分子式 |
C11H16BrN3O2S |
分子量 |
334.24 g/mol |
IUPAC 名称 |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16BrN3O2S/c12-10-7-11(9-13-8-10)18(16,17)14-3-6-15-4-1-2-5-15/h7-9,14H,1-6H2 |
InChI 键 |
NDVSQBUCDITRMR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


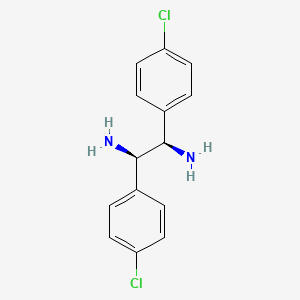

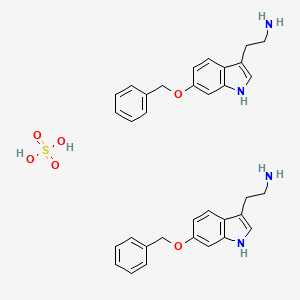
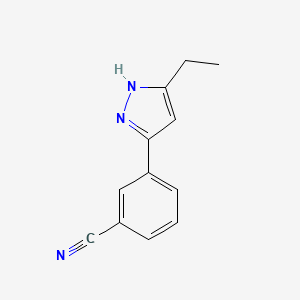
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
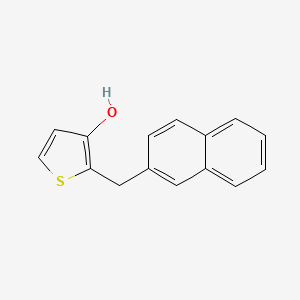
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
